N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group and a propenyl moiety, fused to a benzamide scaffold bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. Characterization likely employs IR, NMR, and mass spectrometry, with crystallographic validation via tools like SHELXL or ORTEP for structural confirmation .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S3/c1-2-14-30-23-12-11-22(37(27,32)33)16-24(23)36-26(30)28-25(31)19-7-9-21(10-8-19)38(34,35)29-15-13-18-5-3-4-6-20(18)17-29/h2-12,16H,1,13-15,17H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGMDASLHPHLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₇N₃O₄S₂
- Molecular Weight : 403.5 g/mol
Structural Representation
The compound features a benzothiazole core with various substituents that contribute to its biological properties. The structural complexity allows for interactions with multiple biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that it has a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM against certain cancer types, demonstrating its potential as an anticancer agent .
Antibacterial and Antifungal Properties
The compound has also shown promising antibacterial and antifungal activities. In vitro tests revealed that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development in treating infections . The minimal inhibitory concentration (MIC) was recorded at 50 μg/mL for various tested organisms, indicating high efficacy .
The biological activity of the compound is believed to stem from its ability to interfere with specific cellular pathways. It has been suggested that the sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis . Additionally, its interaction with tubulin may disrupt microtubule formation, leading to apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A study published in 2023 evaluated the compound's effectiveness against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound significantly reduced cell viability compared to controls, supporting its potential as an anticancer drug .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual sulfonamide groups (6-sulfamoyl benzothiazole and tetrahydroisoquinoline sulfonyl) and the Z-configured benzothiazol-2-ylidene. Key comparisons include:
- Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoyl group (6-sulfamoyl benzothiazole) resembles the sulfonyl substituents in ’s triazoles.
- Tautomerism: Unlike ’s thione-thiol equilibrium, the target compound’s benzothiazol-2-ylidene core may exhibit keto-enol tautomerism, affecting electron delocalization and binding affinity .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The absence of ν(C=O) (~1660–1680 cm⁻¹) in the target compound’s benzothiazole core contrasts with ’s hydrazinecarbothioamides, which retain C=O stretches. However, ν(C=S) (~1243–1258 cm⁻¹) aligns with tautomerically stable thiones in triazoles .
- Crystallography : The compound’s structural validation would leverage SHELX and ORTEP, similar to and . Its propenyl group may introduce steric effects, complicating refinement compared to simpler sulfonamides .
Bioactivity and Pharmacological Profiling
While direct bioactivity data for the target compound is absent, ’s clustering approach links structural similarity to bioactivity patterns. Key inferences:
- Sulfonamide-rich compounds : Often target enzymes (e.g., carbonic anhydrase) or receptors requiring sulfonamide interactions. The dual sulfonamides in the target compound may enhance binding specificity .
- Benzothiazole derivatives: Known for antimicrobial and antitumor activity. The propenyl group could modulate lipophilicity, influencing membrane permeability vs. ’s oxadiazole-thiazole hybrids, which prioritize solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
